molecular formula C12H21NO5 B14394771 Methyl 4-nitro-5-oxoundecanoate CAS No. 88238-91-9

Methyl 4-nitro-5-oxoundecanoate

Cat. No.: B14394771
CAS No.: 88238-91-9
M. Wt: 259.30 g/mol
InChI Key: MPUVXGUDWHKKGA-UHFFFAOYSA-N
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Description

Methyl 4-nitro-5-oxoundecanoate is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO₂) attached to a carbon atom. This compound is particularly interesting due to its unique structure, which combines a nitro group with a ketone and an ester functional group. This combination of functional groups makes it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-nitro-5-oxoundecanoate can be achieved through several synthetic routes. One common method involves the nitration of a suitable precursor compound, such as methyl undecanoate, using a nitrating agent like nitric acid. The reaction typically requires an acidic medium and controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Another approach involves the oxidation of a primary amine precursor to introduce the nitro group. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under specific reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-nitro-5-oxoundecanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives with higher oxidation states.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted products with different functional groups replacing the nitro group.

Scientific Research Applications

Methyl 4-nitro-5-oxoundecanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique combination of functional groups makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-nitro-5-oxoundecanoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ketone and ester groups can undergo nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-nitro-5-oxoundecanoate can be compared with other nitro compounds, such as:

    Nitromethane: A simple nitro compound with a single nitro group attached to a methane molecule.

    Nitrobenzene: An aromatic nitro compound with a nitro group attached to a benzene ring.

    Methyl 4-nitrobenzoate: A compound with a nitro group and an ester group attached to a benzene ring.

Uniqueness

This compound is unique due to its combination of a nitro group, a ketone group, and an ester group in a single molecule. This combination of functional groups provides it with distinct reactivity and versatility, making it valuable for various applications in research and industry.

Properties

CAS No.

88238-91-9

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 4-nitro-5-oxoundecanoate

InChI

InChI=1S/C12H21NO5/c1-3-4-5-6-7-11(14)10(13(16)17)8-9-12(15)18-2/h10H,3-9H2,1-2H3

InChI Key

MPUVXGUDWHKKGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(CCC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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